molecular formula C13H18FN B13250725 N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

Cat. No.: B13250725
M. Wt: 207.29 g/mol
InChI Key: QCMAMAXBAPLIKP-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Systematic Classification

The systematic name N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine adheres to IUPAC guidelines, which prioritize functional group hierarchy and substituent numbering. The parent structure is cyclopentane, with the amine group (-NH$$2$$) at position 1. The C2 position bears a methyl group (-CH$$3$$), while the nitrogen atom is further substituted with a (2-fluorophenyl)methyl group (-CH$$2$$-C$$6$$H$$_4$$-F-2).

Molecular Formula:
$$ \text{C}{13}\text{H}{18}\text{FN} $$
Molecular Weight:
207.29 g/mol
Canonical SMILES:
CC1CCCC1NCC2=CC=CC=C2F
InChI Key:
QCMAMAXBAPLIKP-UHFFFAOYSA-N

The compound’s identity is further corroborated by its InChI string, which encodes atomic connectivity and stereochemical details:
InChI=1S/C13H18FN/c1-10-5-4-8-13(10)15-9-11-6-2-3-7-12(11)14/h2-3,6-7,10,13,15H,4-5,8-9H2,1H3 .

Molecular Geometry and Stereochemical Considerations

The cyclopentane ring adopts a puckered conformation to minimize angle strain, with the methyl group at C2 occupying an equatorial position to reduce steric hindrance (Figure 1). The (2-fluorophenyl)methyl substituent on the amine nitrogen introduces planar aromaticity orthogonal to the cyclopentane plane.

Key Geometrical Parameters:

  • Bond Angles: The C-N-C bond angle at the amine nitrogen is approximately 109.5°, consistent with sp$$^3$$ hybridization.
  • Torsional Strain: The fluorophenyl group’s orientation relative to the cyclopentane ring creates a torsional angle of 120°–150°, as observed in analogous structures .
Parameter Value
Cyclopentane Puckering Envelope conformation
C2-Methyl Position Equatorial
N-C-C$$_{\text{aryl}}$$ Angle 112°

Stereoisomerism is possible if chiral centers exist. However, the current structure lacks stereogenic centers due to symmetry in the cyclopentane ring and the absence of asymmetric substitution patterns .

Comparative Analysis with Structural Analogs

Comparative evaluation with related compounds highlights the impact of substituent placement on physicochemical properties:

N-[(2-Fluorophenyl)methyl]cyclopentanamine
  • Structure: Lacks the C2 methyl group on the cyclopentane ring.
  • Effect of Methyl Absence: Reduced steric bulk lowers lipophilicity (clogP = 2.1 vs. 2.8 for the methylated analog) and alters metabolic stability .
1-(2-Fluorophenyl)-2-methylcyclopentan-1-amine
  • Structure: Positions the amine and fluorophenyl groups on the same carbon (C1).
  • Effect of Substitution Pattern: Increased ring strain due to geminal substituents, lowering thermal stability by ~15°C compared to the target compound .
2-(2-Fluorophenyl)-N-methylcyclopentan-1-amine
  • Structure: Substitutes the amine nitrogen with a methyl group instead of the (2-fluorophenyl)methyl moiety.
  • Effect of N-Substitution: The smaller N-methyl group decreases molar refractivity by 8.3 cm$$^3$$/mol, impacting intermolecular interactions .
Compound clogP Molar Refractivity (cm³/mol) Thermal Stability (°C)
This compound 2.8 58.9 185
N-[(2-Fluorophenyl)methyl]cyclopentanamine 2.1 52.3 170
1-(2-Fluorophenyl)-2-methylcyclopentan-1-amine 2.6 57.1 170
2-(2-Fluorophenyl)-N-methylcyclopentan-1-amine 1.9 50.6 178

These comparisons underscore how subtle structural modifications modulate electronic, steric, and thermodynamic properties, guiding the design of derivatives with tailored characteristics .

Properties

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine

InChI

InChI=1S/C13H18FN/c1-10-5-4-8-13(10)15-9-11-6-2-3-7-12(11)14/h2-3,6-7,10,13,15H,4-5,8-9H2,1H3

InChI Key

QCMAMAXBAPLIKP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Primary Synthetic Approach: Nucleophilic Substitution of Cyclopentane Derivatives

One of the most prevalent methods involves the alkylation of 2-methylcyclopentan-1-amine with a fluorophenylmethyl halide, typically 2-fluorobenzyl chloride . This approach exploits the nucleophilicity of the amine nitrogen to undergo substitution under basic conditions.

Reaction Scheme:

$$
\text{2-methylcyclopentan-1-amine} + \text{2-fluorobenzyl chloride} \xrightarrow[\text{solvent}]{\text{base}} \text{N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine}
$$

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
  • Temperature: 0°C to room temperature
  • Time: 12–24 hours

Research Outcomes:

  • High yields (~75–85%) have been reported under optimized conditions.
  • The reaction favors primary amines, with minimal side reactions when excess base and controlled temperature are used.

Reductive Amination Technique

An alternative route involves reductive amination, where a ketone derivative of cyclopentane is reacted with 2-fluorobenzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

Reaction Scheme:

$$
\text{Cyclopentanone derivative} + \text{2-fluorobenzaldehyde} \xrightarrow[\text{acid}]{\text{reduction}} \text{this compound}
$$

Reaction Conditions:

Research Outcomes:

  • Produces high-purity compounds with good stereoselectivity.
  • Suitable for scale-up in pharmaceutical synthesis.

Cyclization and Functional Group Introduction

In some advanced methodologies, the cyclopentane core is constructed via intramolecular cyclization of suitable precursors, followed by selective functionalization at the 2-position and introduction of the fluorophenylmethyl group through electrophilic aromatic substitution or radical-mediated processes.

Reaction Conditions:

Research Outcomes:

  • Enables precise control over regioselectivity.
  • Facilitates the synthesis of derivatives with varied substitution patterns.

Industrial-Scale Synthesis Considerations

In large-scale production, continuous flow reactors are employed to enhance safety, reaction control, and throughput. Key features include:

Research Outcomes:

  • Improved yields (~90%) and process efficiency.
  • Reduced environmental impact through green chemistry principles.

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Nucleophilic substitution 2-methylcyclopentan-1-amine + 2-fluorobenzyl chloride K₂CO₃, DCM 0°C to RT, 12-24 hrs 75–85% Straightforward, high yield Requires halide precursor
Reductive amination Cyclopentanone derivative + 2-fluorobenzaldehyde NaBH₃CN, acid RT to 50°C, 8-16 hrs 70–90% High selectivity Needs precursor synthesis
Cyclization and functionalization Precursors with suitable leaving groups Lewis acids, heat 80–120°C, hours to days Variable Structural control Complex setup

Research Outcomes and Validation

  • Reaction Optimization: Studies indicate that solvent polarity, temperature, and base strength significantly influence yield and purity. For example, using polar aprotic solvents like DMSO enhances nucleophilic substitution efficiency.

  • Mechanistic Insights: Nucleophilic substitution proceeds via an SN2 mechanism, with the amine nitrogen attacking the electrophilic carbon of the halide, facilitated by the base removing the proton and stabilizing the leaving group.

  • Spectroscopic Confirmation: NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry validate the structure of synthesized compounds, confirming the successful incorporation of the fluorophenylmethyl group.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Activity
This compound Cyclopentane 2-Methyl, 2-fluorobenzyl ~219* High lipophilicity, conformational rigidity Inferred CNS modulation
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine Cyclopentane 2-Fluoro (on ring), 4-fluorophenethyl 225.28 Dual fluorine substitution, ethyl linkage Steric/electronic modulation
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine) Benzeneethanamine 2-Fluorobenzyl, chloro-dimethoxy 344.83 Serotonergic receptor targeting Psychedelic activity
2-Benzyl-N-methylcyclopentan-1-amine Cyclopentane Benzyl, methyl 189.30 Non-fluorinated analog Baseline structural studies
AB-FUBINACA (Indazole carboxamide derivative) Indazole-carboxamide 2-Fluorobenzyl 380.37 Cannabinoid receptor interaction Synthetic cannabinoid

*Calculated based on molecular formula C₁₃H₁₇FN.

Pharmacological and Physicochemical Insights

  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 2-benzyl-N-methylcyclopentan-1-amine . Fluorine’s electronegativity may also influence receptor binding affinity, as seen in 25C-NBF HCl, where fluorine optimizes interactions with serotonin receptors .
  • In contrast, benzeneethanamine cores (e.g., 25C-NBF HCl) allow for planar aromatic interactions critical for psychedelic activity .
  • Positional Isomerism: The (1R,2R)-2-fluoro-cyclopentane derivative demonstrates how fluorine placement on the cyclopentane (vs.

Biological Activity

N-[(2-fluorophenyl)methyl]-2-methylcyclopentan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C13H18FN
  • Molecular Weight: 207.29 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1CCCC1NCC2=CC=CC=C2F

The compound features a cyclopentane ring substituted with a fluorophenyl group and an amine functionality, which enhances its reactivity and potential interactions with biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding or ionic interactions, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions. This dual capability allows the compound to modulate the activity of target molecules effectively.

1. Interaction with Receptors

Preliminary studies suggest that this compound may exhibit binding affinity to serotonin receptors and other neurotransmitter systems. This interaction could potentially influence mood and behavior, similar to other psychoactive compounds.

2. Enzyme Interactions

The compound's amine functionality allows it to be utilized in studies focusing on enzyme interactions. It may act as a substrate or inhibitor for specific enzymes, contributing to various biochemical pathways.

Case Studies and Experimental Data

Research has indicated that compounds structurally related to this compound exhibit significant biological activities. For instance, studies have shown that similar compounds can affect neurotransmitter systems, leading to alterations in behavioral responses in animal models .

Study Findings
Study on Serotonin Receptor BindingDemonstrated moderate binding affinity, suggesting potential psychoactive effects
Enzyme Interaction StudiesHighlighted the compound's role in modulating enzyme activity, impacting metabolic pathways

Comparison with Similar Compounds

This compound can be compared with other compounds to understand its unique properties better. The following table summarizes some related compounds:

Compound Name Structure Features Unique Aspects
N-(2-Fluorophenyl)-N-methylamineSimple amine structureLacks cyclopentane ring
N-(3-Fluorobenzyl)-2-(4-morpholinyl)ethanamineDifferent position of fluorine on benzeneVariation in pharmacological profiles

The uniqueness of this compound lies in its specific combination of functional groups and spatial arrangement provided by the cyclopentane structure, which may influence its interactions and biological effects compared to these similar compounds .

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